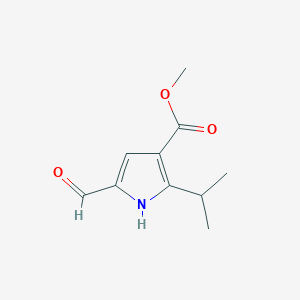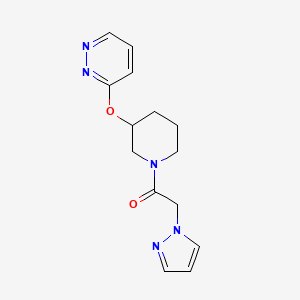![molecular formula C8H13N3O B2785428 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol CAS No. 1742-29-6](/img/structure/B2785428.png)
2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol” is a chemical compound that has been used in the synthesis of various other compounds . It is known to be a vital constituent of nucleic acids and is employed as a synthetic precursor of bioactive molecules . There are a wide spectrum of pharmacologically active compounds of pyrimidine, and its use in pharmaceuticals is becoming increasingly broad since the synthetic discovery of its substituted derivatives .
Synthesis Analysis
The synthesis of “this compound” involves the condensation of β-dicarbonyl and amine compounds . In one study, it was synthesized under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . Another study reported the synthesis of heteroleptic divalent metal complexes from pyrimidine Schiff base ligand .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various analytical measurements, including CHN elemental analyses, solubility, melting point, conductivity, and spectral (IR, UV-vis, 1H and 13C-NMR and MS) and magnetometry . The elemental analyses, UV-vis spectra, and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. For instance, it has been used in the synthesis of novel bioactive pyrimidine derivatives with medicinal applications . It has also been used in the synthesis of heteroleptic divalent metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed using various techniques. The synthesized metal complexes were found to be non-hygroscopic and stable at room temperature and reasonably soluble only in DMSO and DMF .科学的研究の応用
2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol has been used in a variety of scientific research applications. It has been used as a substrate for enzyme reactions, as a reactant in synthetic organic chemistry, and as a potential therapeutic agent. This compound has also been used in studies of the structure and function of proteins and nucleic acids, as well as in studies of the metabolism of drugs and other compounds.
作用機序
Target of Action
These targets often play crucial roles in various biochemical processes, including DNA and RNA synthesis .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms, such as those found in aldehydes . This interaction can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Given the broad biological activity of pyrimidine derivatives, it’s likely that multiple pathways could be influenced, particularly those involving nucleic acid synthesis and metabolism .
Result of Action
Pyrimidine derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicidal, and anticancer effects . These effects suggest that the compound could have diverse impacts at the molecular and cellular levels.
実験室実験の利点と制限
2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize in the laboratory. In addition, it is non-toxic and can be used in a variety of applications. However, there are some limitations to the use of this compound in laboratory experiments. It is not water-soluble, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a variety of potential future directions for the use of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of neurological disorders, such as Alzheimer's disease. Another potential direction is the development of this compound-based compounds for use in drug delivery systems. Additionally, this compound could be used in the development of new synthetic organic chemistry methods. Finally, this compound could be used to study the structure and function of proteins and nucleic acids.
合成法
2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol can be synthesized in the laboratory using a variety of methods. The most common synthesis method involves the reaction of 4,6-dimethylpyrimidine with ethanolamine in the presence of a base. The reaction yields this compound in a yield of approximately 80%. Other methods of synthesis include the reaction of ethylene diamine with 4,6-dimethylpyrimidine in the presence of a base, and the reaction of 4,6-dimethylpyrimidine with dimethylformamide in the presence of a base.
特性
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-5-7(2)11-8(10-6)9-3-4-12/h5,12H,3-4H2,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBZSWSRACAXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Cyclohexen-1-yl)-2-methylpropyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2785349.png)

![3-(chloromethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2785353.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785355.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2785356.png)
![3-(3-chloro-4-methylphenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2785358.png)



![N-[2-[(1-Ethyl-5-methylbenzimidazol-2-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2785365.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2785366.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2785368.png)